Structural Conformation vs. Pyrrolidine Analog
A comparative crystallographic study determined the solid-state conformation of 1-((2-Nitrophenyl)sulfonyl)piperidine (2) and its five-membered pyrrolidine ring analog (1). The data shows the piperidine ring adopts a chair conformation, which directly influences the spatial orientation of the sulfonyl group relative to the nitrophenyl ring [1].
| Evidence Dimension | Solid-state molecular conformation (cyclic amine geometry) |
|---|---|
| Target Compound Data | Piperidine ring in a chair conformation |
| Comparator Or Baseline | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine (1); Pyrrolidine ring in an envelope conformation |
| Quantified Difference | Qualitative difference in ring pucker and overall 3D molecular shape |
| Conditions | Single-crystal X-ray diffraction (SC-XRD) and Density Functional Theory (DFT) optimization |
Why This Matters
The distinct 3D conformation dictates the compound's ability to engage in specific intermolecular interactions (e.g., π-π stacking, hydrogen bonding), which is critical for its function as a chemical probe or building block in structure-based design.
- [1] Acta Crystallographica Section C Structural Chemistry. Hirshfeld surface analyses and DFT studies of three o-nitrosulfonamides... 2022, 78(12), 730-742. View Source
